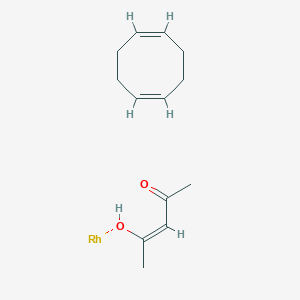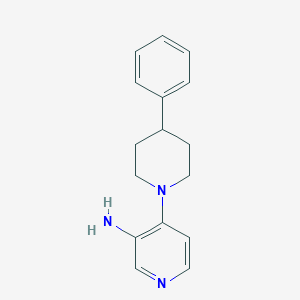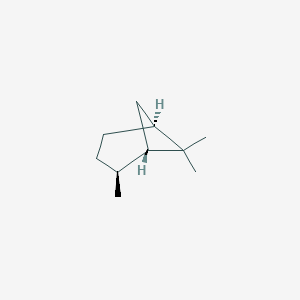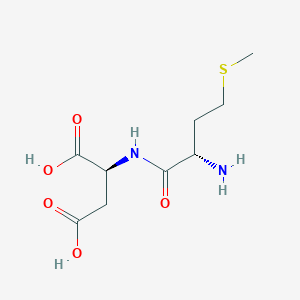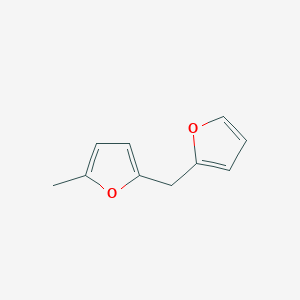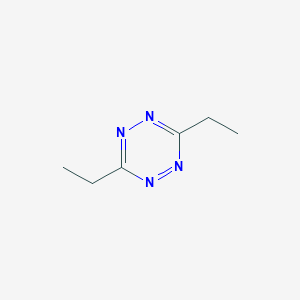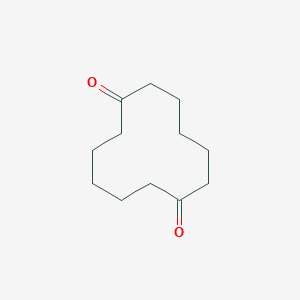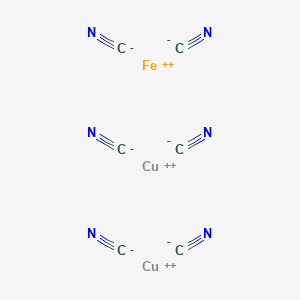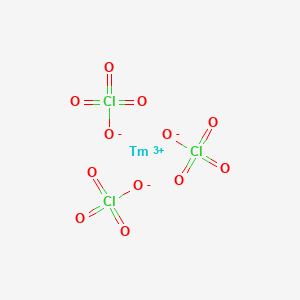
THULIUM(III) PERCHLORATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THULIUM(III) PERCHLORATE, with the chemical formula Tm(ClO4)3, is a compound of thulium, a rare earth element, and perchlorate. Thulium is a lanthanide, known for its silvery-gray appearance and its position in the periodic table as element number 69. This compound is often used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: THULIUM(III) PERCHLORATE can be synthesized by reacting thulium oxide (Tm2O3) with perchloric acid (HClO4). The reaction typically occurs in an aqueous solution, and the resulting product is then purified through crystallization. The general reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6\text{HClO}_4 \rightarrow 2\text{Tm(ClO}_4\text{)}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of thulium(3+) perchlorate involves similar chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration, and pH, to ensure high purity and yield. The product is often obtained as a solution or a crystalline solid, depending on the intended application.
Analyse Des Réactions Chimiques
Types of Reactions: THULIUM(III) PERCHLORATE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thulium(IV) compounds under specific conditions.
Reduction: It can be reduced to thulium(II) compounds using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the perchlorate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various anions like chloride (Cl-) or nitrate (NO3-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Thulium(IV) oxide (TmO2)
Reduction: Thulium(II) chloride (TmCl2)
Substitution: Thulium(3+) chloride (TmCl3) or thulium(3+) nitrate (Tm(NO3)3)
Applications De Recherche Scientifique
THULIUM(III) PERCHLORATE has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: this compound is employed in biological assays and imaging techniques due to its luminescent properties.
Medicine: It is used in the development of medical imaging agents and in certain therapeutic applications.
Industry: this compound is used in the production of lasers, particularly thulium-doped fiber lasers, which have applications in medicine and telecommunications
Mécanisme D'action
The mechanism of action of thulium(3+) perchlorate involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific proteins or enzymes, altering their activity. In industrial applications, its unique electronic structure allows it to efficiently transfer energy, making it useful in laser technology.
Comparaison Avec Des Composés Similaires
- Thulium(3+) chloride (TmCl3)
- Thulium(3+) nitrate (Tm(NO3)3)
- Thulium(3+) sulfate (Tm2(SO4)3)
Comparison: THULIUM(III) PERCHLORATE is unique due to its high solubility in water and its strong oxidizing properties compared to other thulium compounds. This makes it particularly useful in applications requiring high reactivity and solubility.
Thulium(3+) chloride and thulium(3+) nitrate are also used in various applications but differ in their reactivity and solubility. Thulium(3+) sulfate, on the other hand, is less soluble and is used in different contexts where lower solubility is advantageous.
Propriétés
IUPAC Name |
thulium(3+);triperchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Tm/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNWMYZIHRZEKX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3O12Tm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14014-10-9 |
Source


|
| Record name | Thulium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014014109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
